3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid

peptidomimetic design regiochemical specificity isoxazole amino acids

3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid (CAS 1095824-01-3) is a 3,5-disubstituted isoxazole derivative bearing a Boc-protected aminomethyl group at position 3 and a free carboxylic acid at position 5. With a molecular formula of C10H14N2O5 and a molecular weight of 242.23 g/mol, this compound belongs to a class of Nα-urethane protected 3-amino alkyl isoxazole-5-carboxylic acids that serve as versatile unnatural amino acid synthons for constructing isoxazole-linked peptidomimetics via chain extension at both N- and C-termini.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 1095824-01-3
Cat. No. B6614648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid
CAS1095824-01-3
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O
InChIInChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)17-12-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14)
InChIKeyMCYVGZKRRMZRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid (CAS 1095824-01-3): A Boc-Protected Isoxazole Amino Acid Building Block for Peptidomimetic Synthesis and Medicinal Chemistry


3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid (CAS 1095824-01-3) is a 3,5-disubstituted isoxazole derivative bearing a Boc-protected aminomethyl group at position 3 and a free carboxylic acid at position 5 [1]. With a molecular formula of C10H14N2O5 and a molecular weight of 242.23 g/mol, this compound belongs to a class of Nα-urethane protected 3-amino alkyl isoxazole-5-carboxylic acids that serve as versatile unnatural amino acid synthons for constructing isoxazole-linked peptidomimetics via chain extension at both N- and C-termini [2]. Its predicted physicochemical profile includes a LogP of 0.8, a pKa of 2.30 ± 0.10, and a topological polar surface area of 102 Ų [1].

Why Generic Substitution of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid Fails: Regioisomeric and Protecting Group Specificity in Isoxazole Building Block Selection


Isoxazole-based amino acid building blocks with Boc-aminomethyl substitution cannot be generically interchanged because the position of the carboxylic acid on the isoxazole ring dictates the spatial orientation of the resulting peptidomimetic backbone. The 5-carboxylic acid regioisomer (CAS 1095824-01-3) places the carboxylate at a position that enables N- to C-terminal chain extension with a geometry distinct from the 3-carboxylic acid (CAS 138742-19-5) or 4-carboxylic acid (CAS 1892520-53-4) regioisomers [1]. Additionally, the choice of Nα-protecting group—Boc versus Cbz (CAS 1095823-99-6) or Fmoc—determines the deprotection conditions and compatibility with solid-phase peptide synthesis (SPPS) workflows; Boc groups are cleaved under acidic conditions (TFA), whereas Fmoc requires basic conditions (piperidine), making orthogonal protection strategies non-interchangeable [2]. Finally, the free carboxylic acid form (as opposed to the ethyl ester derivative) is required for direct C-terminal coupling without prior hydrolysis steps, eliminating an additional synthetic transformation that introduces yield loss and purification burden .

Quantitative Differentiation Evidence for 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid: Regiochemistry, Physicochemical Profile, and Synthetic Accessibility


Regiochemical Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid vs. 3-Carboxylic Acid Isoxazole Regioisomers

The target compound (CAS 1095824-01-3) is the 5-carboxylic acid regioisomer, with the carboxyl group at position 5 and the Boc-aminomethyl at position 3 of the isoxazole ring. This regiochemistry enables chain extension at the C-terminus (via the 5-COOH) that projects the peptide backbone in a geometry suitable for 3,5-disubstituted isoxazole-linked di- and tripeptidomimetics, as explicitly demonstrated by Chennakrishnareddy et al. [1]. In contrast, the 4-carboxylic acid regioisomer (CAS 1892520-53-4) places the carboxyl at position 4, yielding a different vector angle relative to the aminomethyl group, while the 3-carboxylic acid regioisomer (CAS 138742-19-5) reverses the substitution pattern (COOH at position 3, Boc-aminomethyl at position 5), producing a distinct spatial orientation incompatible with the same peptidomimetic scaffolds [2].

peptidomimetic design regiochemical specificity isoxazole amino acids

Protecting Group Orthogonality: Boc vs. Cbz Protection for Solid-Phase Peptide Synthesis Compatibility

The target compound employs a Boc (tert-butoxycarbonyl) protecting group on the aminomethyl moiety, which is cleaved under acidic conditions (e.g., TFA). This is orthogonal to the Fmoc-based SPPS strategy commonly used for C-terminal extension. The Cbz-protected analog (CAS 1095823-99-6) requires hydrogenolysis or strong acid (HBr/AcOH) for deprotection, conditions that are less compatible with acid-sensitive resins and may lead to premature cleavage from solid supports [1]. The Boc group on the target compound also offers predictable deprotection kinetics: complete Boc removal is typically achieved with 50% TFA in DCM within 1–2 hours at room temperature, while Cbz deprotection via catalytic hydrogenation requires specialized equipment and longer reaction times [2]. The Fmoc analog, while orthogonal, requires basic piperidine conditions that are incompatible with base-sensitive substrates.

SPPS compatibility protecting group strategy Boc vs Cbz deprotection

Physicochemical Property Differentiation: Predicted pKa, LogP, and Polar Surface Area vs. Unsubstituted Isoxazole-5-carboxylic Acid

The target compound has a predicted LogP of 0.8, a pKa of 2.30 ± 0.10 (carboxylic acid), and a topological polar surface area (TPSA) of 102 Ų [1]. Compared to the unsubstituted parent scaffold isoxazole-5-carboxylic acid (CAS 21169-71-1; MW 113.07, TPSA ~63 Ų, predicted LogP ~0.3), the Boc-aminomethyl substitution increases both lipophilicity (LogP +0.5 units) and molecular weight (+129 Da), which may improve membrane permeability while retaining aqueous solubility suitable for biological assays . The increased TPSA of 102 Ų remains within the typically acceptable range for oral bioavailability (<140 Ų), while the added hydrogen bond donors and acceptors from the Boc-carbamate group provide additional interaction points for target binding.

physicochemical profiling drug-likeness bioavailability prediction

Synthetic Accessibility via Click Chemistry: One-Pot Cu(I)-Catalyzed [3+2] Cycloaddition vs. Traditional Multi-Step Isoxazole Syntheses

The compound class encompassing 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid is accessible via a Cu(I)-catalyzed [3+2] cycloaddition between in situ generated Nα-Boc-protected amino alkyl nitrile oxides and propiolic acid, as reported by Chennakrishnareddy et al. [1]. This click chemistry protocol is described as 'efficient in furnishing the isoxazole embedded amino acids' in a one-pot format, contrasting with traditional multi-step isoxazole syntheses that often require separate oxime formation, chlorination, and cyclization steps. The one-pot nature reduces purification burden and cumulative yield loss associated with intermediate isolations, though specific isolated yields for the Boc-protected 5-carboxylic acid derivative are not publicly reported [2].

click chemistry CuAAC cycloaddition one-pot synthesis

GHS Safety Profile: Standardized Hazard Classification Enables Laboratory Risk Assessment and Procurement Compliance

The target compound carries a standardized GHS classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' [1]. This classification is based on one notification to the ECHA C&L Inventory and provides a defined safety profile that enables institutional Environmental Health and Safety (EHS) review and procurement approval. In comparison, the 4-carboxylic acid regioisomer (CAS 1892520-53-4) and the Cbz analog (CAS 1095823-99-6) do not have publicly available GHS classifications, creating uncertainty for laboratory safety documentation [2].

laboratory safety GHS classification procurement compliance

Optimal Research and Procurement Application Scenarios for 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid (CAS 1095824-01-3)


Synthesis of 3,5-Disubstituted Isoxazole-Linked Dipeptidomimetics via Sequential N- and C-Terminal Chain Extension

The compound serves as a central scaffold for constructing isoxazole-linked di- and tripeptidomimetics. The Boc-protected aminomethyl group at position 3 is first deprotected (TFA) to expose the free amine for N-terminal coupling with Fmoc-amino acids, while the 5-carboxylic acid is directly available for C-terminal amide bond formation with amino acid esters or amines, enabling bidirectional chain extension without intermediate protecting group manipulation [1]. This application is directly supported by the work of Chennakrishnareddy et al., who demonstrated that Nα-urethane protected 3-amino alkyl isoxazole-5-carboxylic acids 'were subjected to chain extension on N- as well as C-termini to obtain 3,5-disubstituted isoxazole bearing di and tripeptidomimetics' [2].

Click Chemistry-Based Diversification of Isoxazole-Containing Compound Libraries for Medicinal Chemistry Screening

The modular Cu(I)-catalyzed [3+2] cycloaddition route allows parallel synthesis of diverse 3,5-disubstituted isoxazole libraries by varying the amino acid-derived nitrile oxide precursor while using propiolic acid as a constant dipolarophile to install the 5-carboxylic acid handle [1]. This enables medicinal chemistry teams to generate arrays of isoxazole amino acid building blocks with different side chain functionalities at the 3-position, all bearing the same Boc protecting group and 5-COOH for consistent downstream coupling chemistry [2].

Solid-Phase Peptide Synthesis (SPPS) Incorporating Unnatural Isoxazole Amino Acid Residues

The Boc protection on the aminomethyl group is orthogonal to Fmoc-based SPPS, allowing incorporation of this isoxazole amino acid into peptide chains without interference. The free 5-carboxylic acid can be coupled to resin-bound amino groups using standard HBTU/DIPEA activation, while the Boc group remains intact until final TFA cleavage, as demonstrated in the broader context of isoxazole peptidomimetic synthesis [1]. This contrasts with Cbz-protected analogs that require hydrogenolysis conditions incompatible with many solid supports [2].

Procurement for Laboratory-Scale Medicinal Chemistry Where Defined GHS Classification Is Required for Institutional Approval

Research institutions and CROs with formal chemical approval workflows require compounds to have ECHA-registered GHS classifications before procurement. With documented H302, H315, H319, and H335 hazard statements from a validated ECHA notification [1], this compound can pass institutional EHS review without delays, unlike structurally similar regioisomers and Cbz/Fmoc analogs that lack publicly available safety classifications [2]. This reduces procurement cycle time for time-sensitive medicinal chemistry projects.

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